1-Ethenylperoxyicosa-3,5-diyne
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Overview
Description
5,7-Docosadiynoic acid is a long-chain diynoic acid with a unique structure characterized by two triple bonds located at the 5th and 7th positions of a 22-carbon chain. This compound is known for its ability to undergo polymerization and exhibit chromatic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through the polymerization of diacetylene monomers. The process involves the use of specific catalysts and reaction conditions to achieve the desired polymerization. For instance, the polymerization can be initiated by UV irradiation or thermal activation, leading to the formation of polydiacetylene structures .
Industrial Production Methods: In industrial settings, the production of 5,7-docosadiynoic acid involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process typically includes the purification of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Docosadiynoic acid undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under specific conditions, forming polydiacetylene structures with unique optical properties.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less commonly studied compared to its polymerization behavior.
Common Reagents and Conditions:
Polymerization: UV light or thermal activation is commonly used to initiate polymerization.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed:
Polydiacetylene: The primary product of polymerization, known for its chromatic properties.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
5,7-Docosadiynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli. The molecular targets and pathways involved include the interaction of the compound with light or thermal energy, leading to the formation of conjugated polymer chains .
Comparison with Similar Compounds
- 10,12-Pentacosadiynoic Acid
- 10,12-Tricosadiynoic Acid
- 5,7-Tetracosadiynoic Acid
Comparison: 5,7-Docosadiynoic acid is unique due to the specific positioning of its triple bonds, which influences its polymerization behavior and chromatic properties.
Properties
Molecular Formula |
C22H36O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-ethenylperoxyicosa-3,5-diyne |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-4-2/h4H,2-3,5-16,21-22H2,1H3 |
InChI Key |
RPKWMOGPJHAAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCOOC=C |
Origin of Product |
United States |
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